![molecular formula C9H7Cl2N3O B1453901 [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248381-95-4](/img/structure/B1453901.png)

[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

説明

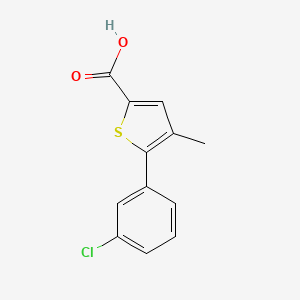

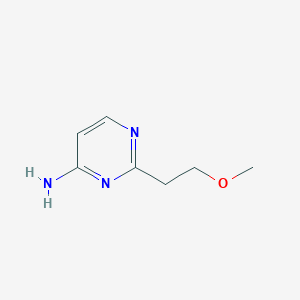

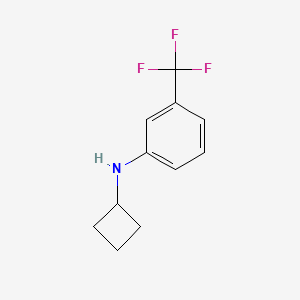

“[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C11H10Cl2N2O . It is related to the class of compounds known as imidazoles .

Molecular Structure Analysis

The molecular weight of this compound is 257.114 g/mol . The IUPAC name is 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol . The structure can be represented by the SMILES stringOC(Cn1ccnc1)c2ccc(Cl)cc2Cl . Physical And Chemical Properties Analysis

The compound is a solid . Its solubility in water and other solvents, melting point, boiling point, and other physical and chemical properties are not specified in the search results.科学的研究の応用

Synthesis and Structural Characterization

Several studies have focused on synthesizing and characterizing compounds with structures similar to [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. These compounds are often synthesized through various chemical reactions, including condensation, chlorination, and esterification, and their structures are confirmed through techniques like IR, NMR, and X-ray diffraction (Yan Shuang-hu, 2014). Similarly, the synthesis and structural elucidation of compounds involving triazole moieties have been reported, with confirmation by spectroscopic methods and X-ray crystallography (Heng-Shan Dong & Guoyong Huo, 2009).

Antifungal Activity

Compounds derived from [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol have shown promising antifungal activities. A series of novel derivatives synthesized through aldol condensation exhibited inhibition against various fungi, with some displaying comparable activities to known antifungal agents (Yi-An Ruan et al., 2011).

Catalytic Applications

Tris(triazolyl)methanol derivatives have been used as ligands to form complexes with metals like Cu(I), serving as highly active catalysts for cycloaddition reactions. These complexes facilitate reactions under mild conditions, showcasing their potential in organic synthesis (Salih Ozcubukcu et al., 2009).

Corrosion Inhibition

Triazole derivatives, including those related to [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. Computational and experimental studies suggest these compounds effectively protect metals by forming a barrier on the surface (Qisheng Ma et al., 2017).

作用機序

Target of Action

It is structurally similar to 2,4-dichlorobenzyl alcohol , which is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .

Mode of Action

Based on its structural similarity to 2,4-dichlorobenzyl alcohol , it may also exhibit antiseptic properties, killing bacteria and viruses upon contact.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol could potentially interact with a variety of biochemical pathways.

Result of Action

Based on its structural similarity to 2,4-dichlorobenzyl alcohol , it may exhibit antiseptic properties, leading to the death of bacteria and viruses upon contact.

特性

IUPAC Name |

[1-(2,4-dichlorophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCAHVICDDRILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)

![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)